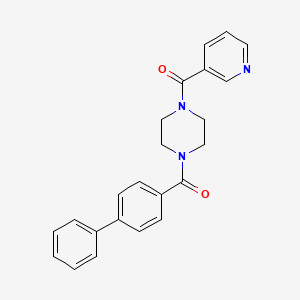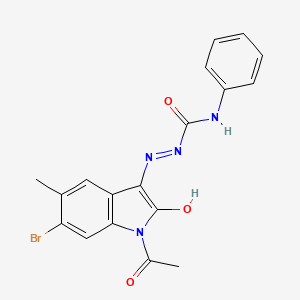![molecular formula C21H26N2O3 B3443298 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3443298.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a synthetic compound that has been studied in the field of pharmacology due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine are still being studied. However, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit a range of biological activities that make it a promising candidate for drug development. However, there are also limitations to the use of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems are still being studied.
Direcciones Futuras
There are several future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential anti-tumor effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Additionally, the biochemical and physiological effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine are still being studied, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied extensively for its potential therapeutic applications. It exhibits a range of biological activities and has been found to be a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor activities. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-8-9-18(14-17(16)2)26-15-21(24)23-12-10-22(11-13-23)19-6-4-5-7-20(19)25-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUVKQPMZKDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3443215.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)
![2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide](/img/structure/B3443225.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)




![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)

![ethyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3443292.png)
![2-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3443304.png)

